6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of a bromine atom and an ethyl group in the structure of this compound imparts unique reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenol with bromine to introduce the bromine atom, followed by cyclization with an appropriate amine and formaldehyde to form the benzoxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reactants. Purification techniques like recrystallization or chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization and Ring-Opening: The benzoxazine ring can participate in cyclization reactions to form more complex structures or undergo ring-opening under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoxazines with different functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of debrominated benzoxazines or other reduced products.
Scientific Research Applications
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the benzoxazine ring play crucial roles in binding to these targets and exerting the desired effects. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethyl group, leading to different reactivity and properties.
4-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, affecting its chemical behavior.
6-Chloro-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both a bromine atom and an ethyl group, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
6-bromo-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
InChI Key |
PJPFKFBSIMTHFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.